molecular formula C13H11N3 B13110537 Acridine, 3,5-diamino- CAS No. 40505-25-7

Acridine, 3,5-diamino-

Cat. No.: B13110537
CAS No.: 40505-25-7
M. Wt: 209.25 g/mol
InChI Key: YLRXBQGINRDTNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine-3,5-diamine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridine derivatives .

Industrial Production Methods

Industrial production methods for acridine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Acridine-3,5-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

    Biology: Acts as a fluorescent probe for visualizing biomolecules.

    Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the production of dyes and fluorescent materials

Mechanism of Action

The mechanism of action of acridine-3,5-diamine primarily involves DNA intercalation. This process disrupts DNA synthesis and transcription by inserting itself between adjacent base pairs of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • Acriflavine
  • Proflavine
  • Quinacrine

Uniqueness

Acridine-3,5-diamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. For example, it has been shown to have stronger inhibitory effects on acetylcholinesterase compared to its analogues .

Biological Activity

Acridine, 3,5-diamino- is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Acridine derivatives are characterized by their planar aromatic structures, which facilitate intercalation into DNA. The specific substitution pattern of acridine, 3,5-diamino- enhances its interaction with nucleic acids and proteins, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of acridine derivatives. Acridine, 3,5-diamino- has been shown to exhibit significant cytotoxicity against multiple cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)3.1 ± 0.4DNA intercalation and apoptosis induction
HepG2 (liver cancer)7.7 ± 0.5Topoisomerase inhibition
MCF-7 (breast cancer)96.5 - 190Cell cycle arrest and apoptosis

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective chemotherapeutic agent .

The biological activity of acridine, 3,5-diamino- primarily stems from its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, acridine derivatives can inhibit topoisomerase II enzymes, which are crucial for DNA unwinding during replication .

Case Studies:

  • 9-Phenylacridine (ACPH) : This derivative has been studied for its ability to sensitize cancer cells to UVA-induced DNA damage. In vitro studies showed that ACPH could significantly increase the cytotoxic effects of UVA radiation on melanoma cells .
  • Hybrid Compounds : Recent research has focused on synthesizing hybrid compounds that combine acridine with other pharmacophores to enhance anticancer activity. For instance, a thiophene-acridine hybrid demonstrated potent anti-leishmanial and anti-cancer properties in various models .

Antimicrobial and Antiviral Activities

Beyond anticancer effects, acridine derivatives have also shown promise in antimicrobial and antiviral applications. Studies indicate that certain acridine compounds exhibit activity against bacterial strains and viruses by disrupting their nucleic acid synthesis . The mechanisms often involve similar intercalation properties that affect pathogen DNA or RNA.

Structure-Activity Relationship (SAR)

The effectiveness of acridine derivatives is closely related to their structural features. Modifications at specific positions on the acridine ring can significantly alter their biological activity:

Modification Effect
Substitution at position 9Enhances DNA binding affinity
Alkylation at position 10Increases cytotoxicity against cancer cells
Hydroxy group additionsImproves solubility and bioavailability

Properties

IUPAC Name

acridine-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-4-8-6-9-2-1-3-11(15)13(9)16-12(8)7-10/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXBQGINRDTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C(C=C3)N)N=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193518
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-25-7
Record name Acridine, 3,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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